TCV-309 chloride
Overview
Description
TCV-309 (chloride) is a potent and specific antagonist of platelet activating factor. It is known for its ability to inhibit platelet aggregation induced by platelet activating factor in both rabbit and human platelets. This compound has shown beneficial effects in conditions such as anaphylactic shock and endotoxin-induced hypotension .
Preparation Methods
The synthesis of TCV-309 (chloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure high purity and efficacy .
Chemical Reactions Analysis
TCV-309 (chloride) primarily undergoes reactions typical of organic compounds containing functional groups such as amides and aromatic rings. It can participate in:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Hydrolysis: In the presence of water or aqueous solutions, TCV-309 (chloride) can hydrolyze to form its constituent components.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TCV-309 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving platelet activating factor antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation and leukocyte accumulation.
Medicine: Explored for its potential therapeutic effects in conditions like anaphylactic shock, endotoxin-induced hypotension, and other inflammatory responses.
Industry: Utilized in the development of new drugs targeting platelet activating factor pathways
Mechanism of Action
TCV-309 (chloride) exerts its effects by specifically inhibiting the binding of platelet activating factor to its receptor on platelets. This inhibition prevents the aggregation of platelets, which is a critical step in the formation of blood clots. The molecular targets involved include the platelet activating factor receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar compounds to TCV-309 (chloride) include other platelet activating factor antagonists such as:
- WEB 2086
- BN 52021
- CV 6209
TCV-309 (chloride) is unique due to its high specificity and potency in inhibiting platelet activating factor-induced platelet aggregation. It has shown superior efficacy in various experimental models compared to other antagonists .
Properties
IUPAC Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWMSZWQSYEBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BrClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.